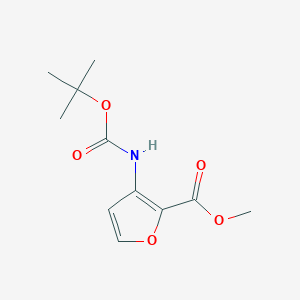

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

Übersicht

Beschreibung

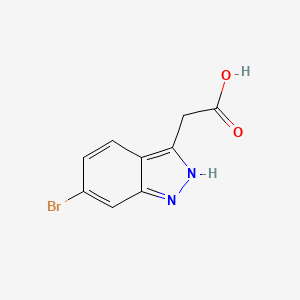

“Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate” is a chemical compound with the CAS Number 956034-03-0 . It has a molecular formula of C11H15NO5 and a molecular weight of 241.24000 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate” can be represented by the SMILES stringO=C(OC(C)(C)C)NC1(CCNC1)C(OC)=O . Physical And Chemical Properties Analysis

“Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate” has a molecular weight of 241.24000 . Unfortunately, the sources do not provide information on its density, boiling point, melting point, or flash point .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chiral Building Blocks

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate serves as a valuable chiral building block in organic synthesis. Its Boc-protected amino group allows for selective functionalization, making it useful for constructing complex molecules. Researchers often employ it to create enantiomerically pure compounds, especially in the synthesis of natural products and pharmaceuticals .

Biotin Precursor

This compound plays a crucial role in the synthesis of biotin, a water-soluble vitamin essential for various metabolic processes. Biotin is involved in carbon dioxide fixation during fatty acid, sugar, and α-amino acid biosynthesis. Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate serves as a key intermediate in the production of biotin .

Dipeptide Synthesis

Researchers have explored the use of Boc-protected amino acids, including this compound, in dipeptide synthesis. By combining it with other amino acids, scientists can create diverse dipeptides with potential applications in drug development, materials science, and biochemistry .

Neuromodulators and Hypotensive Agents

The γ-amino β-hydroxybutyric acid (GABOB) component derived from this compound acts as a neuromodulator in the mammalian central nervous system. GABOB is used as a hypotensive drug and is involved in transporting long-chain fatty acids into mitochondria during human metabolism .

Depsideptides and Cytotoxic Activity

Certain depsipeptides containing β-hydroxy acids exhibit cytotoxic and anti-meiotic activities. Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate’s structural features contribute to the biological properties of these compounds. For example, dolastatin, a linear depsipeptide, displays cytotoxic effects and contains a centrally located β-hydroxy acid .

Large-Scale Synthesis and Cost-Effectiveness

The straightforward synthesis of this compound using sodium borohydride and inversion methods makes it attractive for large-scale production. Its cost-effectiveness, excellent yields, and scope for scalability contribute to its applicability in industrial settings .

Wirkmechanismus

Target of Action

This compound is a building block in organic synthesis , and its specific targets may vary depending on the final synthesized product.

Mode of Action

As a building block in organic synthesis, it can participate in various reactions to form complex molecules . The interaction with its targets would depend on the specific structure and functional groups of the final product.

Action Environment

It is known that the compound should be stored in a dry environment at 2-8°c .

Eigenschaften

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSPCMNPGVKHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680939 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate | |

CAS RN |

956034-03-0 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B3030698.png)

![Chloro{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}(p-cymene)ruthenium(II) chloride](/img/structure/B3030699.png)

![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)

![Imidazo[1,2-A]pyrimidin-6-amine](/img/structure/B3030703.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)

![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)